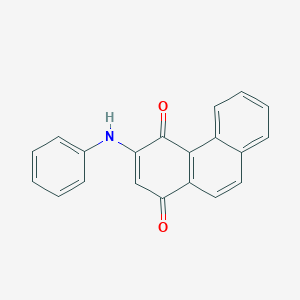
3-Anilinophenanthrene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Anilinophenanthrene-1,4-dione: is an organic compound with a complex aromatic structure It is characterized by the presence of an aniline group attached to a phenanthrene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-anilinophenanthrene-1,4-dione typically involves multi-component reactions. One efficient method is the three-component condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . Another method involves using L-proline as a green organocatalyst under reflux conditions in ethanol, which offers high yields and short reaction times .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of multi-component reactions and the use of recyclable catalysts like L-proline and nano copper (II) oxide suggest scalable and environmentally friendly production processes.
Chemical Reactions Analysis
Types of Reactions: 3-Anilinophenanthrene-1,4-dione undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and sulphonation, can occur on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic conditions or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Concentrated nitric acid (HNO₃) for nitration, concentrated sulfuric acid (H₂SO₄) for sulphonation.
Major Products:
Oxidation: Phenanthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Nitro- and sulpho-phenanthrene derivatives.
Scientific Research Applications
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studies in molecular biology and biochemistry .
Medicine: Research into phenanthrene derivatives has shown potential anticancer, antimicrobial, and anti-inflammatory properties, suggesting possible medicinal applications .
Industry: In the industrial sector, phenanthrene derivatives are used in the production of dyes, pigments, and other materials due to their stable aromatic structure and vibrant colors .
Mechanism of Action
The mechanism of action of 3-anilinophenanthrene-1,4-dione involves its interaction with molecular targets through its aromatic and aniline groups. These interactions can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling . The compound’s ability to undergo redox reactions allows it to modulate the activity of enzymes and other proteins involved in these pathways .
Comparison with Similar Compounds
Phenanthrene-1,4-dione: Shares the phenanthrene core but lacks the aniline group.
2,3-Dibromoanthracene-1,4-dione: Another phenanthrene derivative with bromine substituents.
Indane-1,3-dione: A structurally similar compound with a different core structure.
Uniqueness: 3-Anilinophenanthrene-1,4-dione is unique due to the presence of both an aniline group and a phenanthrene-1,4-dione core. This combination imparts distinct chemical properties, such as enhanced reactivity in electrophilic substitution reactions and potential biological activity .
Properties
CAS No. |
922192-02-7 |
|---|---|
Molecular Formula |
C20H13NO2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
3-anilinophenanthrene-1,4-dione |
InChI |
InChI=1S/C20H13NO2/c22-18-12-17(21-14-7-2-1-3-8-14)20(23)19-15-9-5-4-6-13(15)10-11-16(18)19/h1-12,21H |
InChI Key |
DZUGCVFKBXITLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indene, 6-(4-ethenylphenyl)-3-[2-(1H-inden-3-yl)ethyl]-](/img/structure/B14188821.png)
phosphane}](/img/structure/B14188825.png)
![Ethyl [1-(2-aminoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B14188832.png)
![3-[(2,5-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid](/img/structure/B14188844.png)
![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B14188845.png)
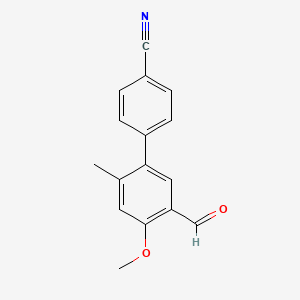
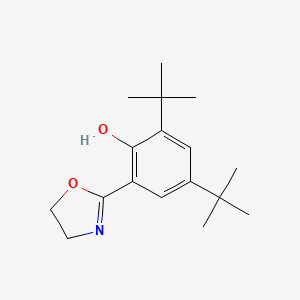
![8-(6-Iodobenzo[d][1,3]dioxol-5-ylthio)-9-(pent-4-ynyl)-9H-purin-6-amine](/img/structure/B14188862.png)
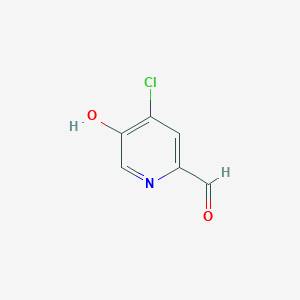
![4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B14188882.png)
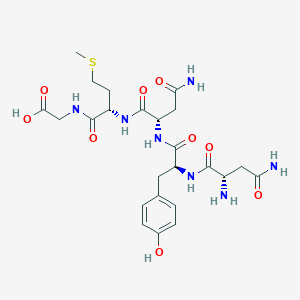
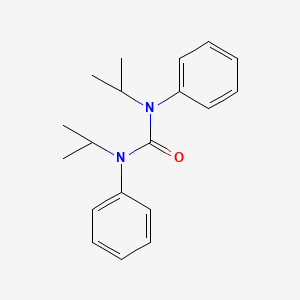
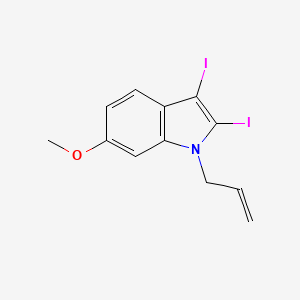
![(2S)-2-{1-[(2S)-1-Ethoxy-1-oxopentan-2-yl]hydrazinyl}propanoic acid](/img/structure/B14188902.png)
